Boc-(S)-2-tetrahydroisoquinoline acetic acid

Descripción general

Descripción

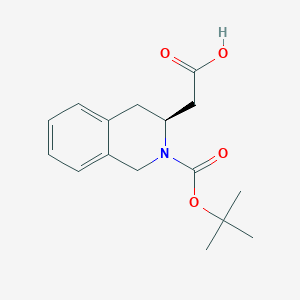

Boc-(S)-2-tetrahydroisoquinoline acetic acid is a compound that features a Boc-protected amino group attached to a tetrahydroisoquinoline ring system. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and ease of deprotection under mild acidic conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-2-tetrahydroisoquinoline acetic acid typically involves the protection of the amino group in (S)-2-tetrahydroisoquinoline acetic acid with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under acidic conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of free amines or other substituted derivatives

Aplicaciones Científicas De Investigación

Boc-(S)-2-tetrahydroisoquinoline acetic acid is widely used in:

Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: In the production of fine chemicals and as a building block in material science

Mecanismo De Acción

The Boc group in Boc-(S)-2-tetrahydroisoquinoline acetic acid protects the amino group by forming a stable carbamate linkage. This protection prevents the amino group from participating in unwanted side reactions during synthetic procedures. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further functionalization. The molecular targets and pathways involved depend on the specific application of the compound in synthesis or biological studies .

Comparación Con Compuestos Similares

Cbz-(S)-2-tetrahydroisoquinoline acetic acid: Uses a benzyl carbamate protecting group instead of Boc.

Fmoc-(S)-2-tetrahydroisoquinoline acetic acid: Uses a fluorenylmethyloxycarbonyl protecting group.

Uniqueness: Boc-(S)-2-tetrahydroisoquinoline acetic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Actividad Biológica

Boc-(S)-2-tetrahydroisoquinoline acetic acid (Boc-THIQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) derivatives are known for their wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. The structural diversity of THIQ compounds allows for significant variations in their pharmacological profiles. Boc-THIQ is a notable derivative that combines the THIQ scaffold with a Boc (tert-butoxycarbonyl) protecting group, enhancing its stability and bioactivity.

Antitumor Activity

Boc-THIQ has shown promising antitumor activity in various studies. For instance, it has been linked to the inhibition of cell proliferation in several cancer cell lines. A study indicated that Boc-THIQ derivatives exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values often below 10 µM .

Table 1: Antitumor Activity of Boc-THIQ Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Boc-THIQ-1 | HeLa | 8.5 | Induction of apoptosis via caspase activation |

| Boc-THIQ-2 | K562 (CML) | 6.7 | Cell cycle arrest at S phase |

| Boc-THIQ-3 | A431 (epidermoid carcinoma) | 9.2 | Inhibition of MAPK signaling pathways |

Neuroprotective Effects

Research has highlighted the neuroprotective effects of Boc-THIQ in models of neurodegenerative diseases. It has been observed to modulate dopamine metabolism, potentially offering therapeutic benefits in conditions such as Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its relevance for central nervous system disorders.

Antiviral Activity

Recent studies have also explored the antiviral properties of Boc-THIQ derivatives against viruses such as SARS-CoV-2. One study reported that a specific Boc-protected THIQ compound demonstrated significant antiviral activity in vitro, suggesting potential applications in treating viral infections .

Table 2: Antiviral Activity of Boc-THIQ Derivatives

| Compound | Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Boc-THIQ-A | SARS-CoV-2 | 12.0 | Inhibition of viral replication |

| Boc-THIQ-B | Influenza A | 15.5 | Disruption of viral entry |

The mechanisms underlying the biological activities of Boc-THIQ are multifaceted:

- Apoptosis Induction : Many studies indicate that Boc-THIQ compounds can induce apoptosis in cancer cells through caspase-dependent pathways, which involve mitochondrial dysfunction and activation of pro-apoptotic factors .

- Cell Cycle Arrest : Compounds derived from THIQ structures have been shown to cause cell cycle arrest at various phases, particularly the S phase, which is critical for halting the proliferation of cancer cells .

- Neurotransmitter Modulation : The modulation of neurotransmitter levels, particularly dopamine, suggests a potential mechanism for neuroprotection and therapeutic effects in neurodegenerative diseases .

Case Study 1: Antitumor Efficacy in Breast Cancer Models

In a recent study involving breast cancer models, treatment with Boc-THIQ derivatives resulted in significant tumor regression and increased survival rates among treated subjects compared to controls. The study utilized both in vitro assays and in vivo mouse models to assess efficacy .

Case Study 2: Neuroprotective Effects in Parkinson's Disease Models

Another investigation focused on the neuroprotective effects of Boc-THIQ compounds in models simulating Parkinson's disease. The results indicated that these compounds could prevent neuronal death by modulating oxidative stress markers and improving mitochondrial function .

Propiedades

IUPAC Name |

2-[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBQAMXKTHNSQM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375844 | |

| Record name | [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-98-1 | |

| Record name | [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.